Ethyl 2-amino-2-methylpropanoate hydrochloride

Solid-State Characterization Purity Assessment Crystallinity

Ethyl 2-amino-2-methylpropanoate hydrochloride (CAS 17288-15-2), also known as H-Aib-OEt·HCl or α-aminoisobutyric acid ethyl ester hydrochloride, is a synthetic derivative of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). It is classified as an α,α-disubstituted amino acid ester hydrochloride salt.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
CAS No. 17288-15-2
Cat. No. B555795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-2-methylpropanoate hydrochloride
CAS17288-15-2
SynonymsEthyl2-amino-2-methylpropanoatehydrochloride; 17288-15-2; 2-Aminoisobutyricacidethylesterhydrochloride; H-Aib-oethcl; 1-ethoxycarbonyl-1-methylethylaminehydrochloride; PubChem16478; H-Aib-Oethydrochloride; H-alpha-Me-Ala-OEt.HCl; AC1Q39W5; SCHEMBL1278919; CTK8B3298; MolPort-003-356-004; YREPHXXOTHNLEV-UHFFFAOYSA-N; ethylaminoisobutyratehydrochloride; ANW-42229; MFCD06809830; ethyl2-aminoisobutyratehydrochloride; ethyl-2-aminoisobutyratehydrochloride; AKOS015911886; AC-6772; AN-9673; CS18617; Ethyl|A-AminoisobutyrateHydrochloride; MCULE-5714208606; 2-MethylalanineEthylEsterHydrochloride
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)N.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-4-9-5(8)6(2,3)7;/h4,7H2,1-3H3;1H
InChIKeyYREPHXXOTHNLEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-2-Methylpropanoate Hydrochloride (CAS 17288-15-2): Procurement Data and Class Overview


Ethyl 2-amino-2-methylpropanoate hydrochloride (CAS 17288-15-2), also known as H-Aib-OEt·HCl or α-aminoisobutyric acid ethyl ester hydrochloride, is a synthetic derivative of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib) [1]. It is classified as an α,α-disubstituted amino acid ester hydrochloride salt. Its molecular formula is C₆H₁₄ClNO₂, with a molecular weight of 167.63 g/mol, and it exists as a white to off-white crystalline powder with a melting point of 156–157 °C [2]. The compound is achiral, with no defined stereocenters, and is primarily utilized as a protected building block in peptide synthesis and pharmaceutical intermediate applications [1].

Why Generic Substitution of Ethyl 2-Amino-2-Methylpropanoate Hydrochloride (CAS 17288-15-2) Fails: The Critical Role of Ester Group Selection


Direct substitution of ethyl 2-amino-2-methylpropanoate hydrochloride with its methyl ester (CAS 15028-41-8) or free acid (Aib, CAS 62-57-7) analogues is not chemically equivalent and introduces significant experimental variability. The choice of ester protecting group governs both physicochemical properties—specifically melting point and solubility—and reaction kinetics in peptide synthesis. The ethyl ester variant (CAS 17288-15-2) offers a unique balance of hydrolytic stability and deprotection efficiency compared to the faster-hydrolyzing methyl ester, while the hydrochloride salt form ensures markedly enhanced aqueous solubility relative to the free base . This differential behavior can directly impact coupling yields, purification workflows, and overall process robustness in both solid-phase and solution-phase peptide synthesis protocols .

Quantitative Differentiation Guide: Ethyl 2-Amino-2-Methylpropanoate Hydrochloride (CAS 17288-15-2) vs. Methyl Ester Analog


Melting Point Comparison: Ethyl Ester vs. Methyl Ester Hydrochloride Salts

The ethyl ester hydrochloride (CAS 17288-15-2) exhibits a melting point of 156–157 °C [1], whereas the methyl ester hydrochloride analogue (CAS 15028-41-8) displays a significantly higher melting point of 183–184 °C [2]. This differential melting behavior can serve as a key identifier for confirming identity and purity in quality control workflows, as well as influencing solid-state handling and storage requirements.

Solid-State Characterization Purity Assessment Crystallinity

Aqueous Solubility Advantage of Ethyl Ester Hydrochloride Salt Over Free Base and Methyl Ester

The hydrochloride salt form of ethyl 2-amino-2-methylpropanoate is freely soluble in water, a property that directly enables its use in aqueous biochemical assays and aqueous-phase peptide coupling reactions . In contrast, the corresponding methyl ester hydrochloride is reported to be only 'slightly soluble' in water , while the free base (non-hydrochloride) form is largely insoluble. This solubility differential is critical for experimental design.

Solubility Formulation In Vitro Assay

Commercial Purity Specification: ≥99% (HPLC) for Ethyl Ester vs. Typical 95-98% for Methyl Ester

Commercially available ethyl 2-amino-2-methylpropanoate hydrochloride (CAS 17288-15-2) is routinely offered with a purity specification of ≥99% by HPLC from multiple vendors . In comparison, the methyl ester analogue (CAS 15028-41-8) is more commonly listed at 95%, 97%, or 98% purity levels . This difference in available purity grade reflects the relative ease of purification and stability of the ethyl ester hydrochloride, making it a preferred choice for applications where high chemical purity is paramount.

Purity HPLC Procurement

Key Application Scenarios for Ethyl 2-Amino-2-Methylpropanoate Hydrochloride (CAS 17288-15-2) Based on Quantitative Differentiation


Solid-Phase Peptide Synthesis (SPPS) Requiring High-Purity Aib Residues

The ≥99% HPLC purity and crystalline solid nature (m.p. 156–157 °C) of ethyl 2-amino-2-methylpropanoate hydrochloride make it an ideal building block for introducing α-aminoisobutyric acid (Aib) residues into peptide chains. Aib is a known helix-inducing amino acid, and the ethyl ester form is a preferred precursor for generating the active carboxylic acid for coupling reactions. The high purity minimizes the risk of deletion sequences or side products in automated synthesizers .

Aqueous-Phase Biochemical Assays and Bioconjugation

Owing to its high water solubility as a hydrochloride salt, this compound is well-suited for in vitro assays that require homogeneous aqueous conditions, such as enzyme inhibition studies, protein binding assays (e.g., Microscale Thermophoresis), or bioconjugation reactions . The solubility advantage over the free base and methyl ester analogue reduces the need for organic co-solvents that can compromise protein stability or assay integrity.

GMP Pharmaceutical Intermediate Production with Stringent Quality Control

The compound's well-defined melting point (156–157 °C) provides a reliable, non-destructive identity and purity check, while its availability at ≥99% purity supports regulatory documentation requirements. This combination of characteristics makes it a preferred choice over lower-purity methyl ester alternatives for manufacturing pharmaceutical intermediates intended for cGMP production environments, where batch-to-batch consistency and impurity control are critical [1].

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